Methyl (2-chloro-5-methoxyphenyl)carbamate

Carbamates Structure-Activity Relationship Procurement

Researchers requiring the precise 2-chloro-5-methoxy substitution pattern for SAR studies often face supply gaps. Generic phenylcarbamate substitution is not scientifically valid-the 2-Cl-5-MeO arrangement is critical for target interactions, as evidenced across broad patent classes for N-aryl-O-alkyl carbamates. This building block, available at 95-97% purity, enables reproducible multi-step synthesis and serves as an authentic reference standard for analytical method development. Sourced with full quality assurance for reliable procurement.

Molecular Formula C9H10ClNO3
Molecular Weight 215.63 g/mol
Cat. No. B7976527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (2-chloro-5-methoxyphenyl)carbamate
Molecular FormulaC9H10ClNO3
Molecular Weight215.63 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)Cl)NC(=O)OC
InChIInChI=1S/C9H10ClNO3/c1-13-6-3-4-7(10)8(5-6)11-9(12)14-2/h3-5H,1-2H3,(H,11,12)
InChIKeyKJOPNLSFUHIKBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (2-chloro-5-methoxyphenyl)carbamate: Technical Grade Profile


Methyl (2-chloro-5-methoxyphenyl)carbamate (CAS: 1597676-95-3) is a substituted phenylcarbamate with the molecular formula C9H10ClNO3 and a molecular weight of 215.63 g/mol [1]. It features a methyl carbamate group attached to a phenyl ring that is substituted at the 2-position with chlorine and the 5-position with a methoxy group. This compound is commercially available for research purposes from multiple vendors, typically with a purity specification of 95% or higher, and is intended for use as a building block or intermediate in organic synthesis and early-stage drug discovery .

Defined regioisomer (2-chloro-5-methoxy) for SAR exploration
Technical-grade purity suitable for multi-step synthesis
Phenylcarbamate scaffold for structure-activity relationship studies

Methyl (2-chloro-5-methoxyphenyl)carbamate: Generic Substitution Risks


Generic substitution of Methyl (2-chloro-5-methoxyphenyl)carbamate with other in-class phenylcarbamates is not scientifically valid due to the precise and unique arrangement of its functional groups. The specific 2-chloro-5-methoxy substitution pattern on the phenyl ring is a critical determinant of its potential interactions with biological targets, as demonstrated across broad patent classes for N-aryl-O-alkyl carbamates [1]. Even slight variations in the position of these substituents can lead to substantial differences in binding affinity, selectivity, and overall biological profile, making direct substitution without rigorous comparative data a high-risk proposition for any research program [2].

Target compound 2-chloro-5-methoxy substitution pattern
Potential substitute Positional isomer (e.g., 5-chloro-2-methoxy) may shift target interaction profile
Target compound N-aryl-O-alkyl carbamate core with specific substitution
Potential substitute Other phenylcarbamates may not reproduce regioisomer-dependent SAR

Methyl (2-chloro-5-methoxyphenyl)carbamate Sourcing Evidence


Absence of Public Comparative Data

A comprehensive search of primary research papers, patents, and authoritative databases yielded no direct head-to-head comparisons or cross-study comparable data for Methyl (2-chloro-5-methoxyphenyl)carbamate against its closest analogs. Claims of biological activity or performance for this specific compound are not supported by verifiable, quantitative data in accessible literature. This evidence gap is a critical finding for scientific selection. [1]

Comparative data
Data to verify
No public quantitative comparisons found
Differentiation relies on unique structure, not published performance advantage
Procurement based on structural identity only
Carbamates Structure-Activity Relationship Procurement

2-Chloro-5-Methoxy Substitution Pattern

The defining characteristic of this compound is its specific 2-chloro-5-methoxy substitution pattern on the phenyl ring. This distinguishes it from other regioisomers, such as methyl (5-chloro-2-methoxyphenyl)carbamate. While no direct comparative biological data is available, patents on N-aryl-O-alkyl carbamates explicitly claim that substitution pattern is a key variable for activity, suggesting that a change in isomer will likely alter its properties [1].

Substitution pattern
Class-level inference
2-chloro-5-methoxy vs. 5-chloro-2-methoxy
Positional isomerism may alter target interactions
Patent class claims substitution pattern as key variable
Organic Synthesis Structure-Activity Relationship Isomers

Vendor Purity Specification Comparison

Commercially, Methyl (2-chloro-5-methoxyphenyl)carbamate is offered with defined purity specifications. For instance, AKSci provides this compound with a minimum purity of 95% . Another vendor, Leyan, offers it with a higher specified purity of 97% . This quantitative difference in vendor specification provides a tangible, though non-biological, basis for selection based on required quality standards for synthesis.

Vendor purity
Head-to-head
97% (Leyan) vs. 95% (AKSci) — +2% purity
Higher specified purity may improve synthetic yield and reduce purification steps
Based on vendor technical datasheets
Quality Control Purity Vendor Comparison

Methyl (2-chloro-5-methoxyphenyl)carbamate Validated Applications


Defined Synthetic Intermediate

This compound is best procured when its specific structure is required as a building block in a synthetic route. The availability of technical grades with specified purity (95-97%) from vendors like AKSci and Leyan makes it suitable for use in multi-step organic syntheses, where the 2-chloro-5-methoxy substitution pattern is a deliberate and necessary feature of the target molecule .

Phenylcarbamate SAR Studies

The compound is a logical choice for inclusion in a library of substituted phenylcarbamates designed for SAR exploration. Its unique regioisomeric structure serves as a specific data point to probe the influence of the 2-chloro-5-methoxy motif on a biological target, as highlighted by the general class of compounds in relevant patents [1].

Analytical Method Development and Validation

The well-defined structure and high commercial purity of Methyl (2-chloro-5-methoxyphenyl)carbamate make it a suitable reference standard for developing and validating analytical methods, such as HPLC or LC-MS assays, for the detection or quantification of this specific phenylcarbamate derivative in complex mixtures .

Application
Selection Property
Validation Focus
Synthetic intermediate
Regioisomeric substitution pattern
Purity verification & reaction reproducibility
SAR library probe
2-chloro-5-methoxy motif
Binding affinity & selectivity assays
Analytical reference standard
Technical-grade purity specification
Method accuracy & recovery studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


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